molecular formula C22H17N3O3S2 B3569849 N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide CAS No. 6062-65-3

N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3569849
CAS No.: 6062-65-3
M. Wt: 435.5 g/mol
InChI Key: BCBJZNQJIDCVOI-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a diphenylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Nitro Group: Nitration of the benzothiazole ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Diphenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst.

    Formation of the Acetamide Linkage: The final step involves the reaction of the benzothiazole derivative with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution on Benzothiazole Ring: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for drug development.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiazole rings and nitro groups can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The diphenylmethyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Nitroaromatic Compounds: Compounds like nitrobenzene and nitroaniline.

    Diphenylmethyl Derivatives: Compounds like diphenhydramine and benzhydrol.

Uniqueness

N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-benzhydryl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-20(14-29-22-23-18-12-11-17(25(27)28)13-19(18)30-22)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBJZNQJIDCVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360373
Record name ST51031832
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6062-65-3
Record name ST51031832
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

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